![molecular formula C57H68N12O10 B549389 neurokinin A(4-10), Tyr(5)-Trp(6,8,9)-Lys(10)- CAS No. 135306-85-3](/img/structure/B549389.png)
neurokinin A(4-10), Tyr(5)-Trp(6,8,9)-Lys(10)-
Overview
Description
Synthesis Analysis
The synthesis of Neurokinin A(4-10), Tyr(5)-Trp(6,8,9)-Lys(10)- is typically achieved through peptide synthesis methods . Companies like Bio-Synthesis and Creative Peptides offer services for the production of this peptide .Physical And Chemical Properties Analysis
The physical and chemical properties of Neurokinin A(4-10), Tyr(5)-Trp(6,8,9)-Lys(10)- would be determined by its molecular structure. It has a molecular weight of 1081.2 g/mol. Other properties such as solubility, stability, and melting point would need to be determined experimentally.Scientific Research Applications
Receptor Affinity and Function
- A study investigated the impact of amino acid substitutions on receptor efficacy, potency, and affinity at the NK(2) receptor in human colon circular muscle using analogs of Neurokinin A (NKA) fragment NKA(4-10). Substitutions at positions 5 and 9 significantly enhanced functional potency and affinity, indicating these positions as potential targets for increasing the efficacy of NKA(4-10) at the NK(2) receptor (Warner, Miller, & Burcher, 2002).
Effects on Tachykinin Receptors
- Research on rat fundus NK2 receptors revealed that substitutions at Ser5 of neurokinin A(4-10) influence its interaction with the receptor. Specifically, basic residue substitutions at position 5 (e.g., Lys, Arg) showed increased affinity and functional potency, suggesting the importance of the charge and length of the side chain at position 5 for receptor interaction (Comis & Burcher, 1999).
Binding and Functional Potency
- Structure-activity relationships of NKA and its analogues were studied at the rat fundus NK-2 receptor. The research indicated the significance of Ser(5) for receptor interaction and suggested that targeting modifications at this site could lead to new potential drugs (Matuszek, Comis, & Burcher, 1999).
Selectivity of Radioligands
- A study developed a novel, selective radioligand for the tachykinin NK2 receptor, which showed promise for characterizing NK2 receptors in peripheral tissues, indicating its potential utility in receptor characterization studies (Burcher, Badgery-Parker, Zeng, & Lavielle, 1993).
Development of NK-2 Receptor Antagonists
- A study on the development of a NK-2-selective tachykinin receptor antagonist demonstrated the importance of D-tryptophan (D-Trp) in the sequence, highlighting its role in affinity and selectivity for NK-2 receptors (Rovero et al., 1990).
Hormonal Secretion Influence
- Research showed that tachykinin NK-1 and NK-2 receptor agonists and antagonists, including neurokinin A and its derivatives, significantly influence vasopressin and oxytocin secretion from the rat hypothalamo-neurohypophysial system. This indicates a role for these receptors in the regulation of hormone secretion (Juszczak, 2005; Juszczak, Furykiewicz-Nykiś, & Stempniak, 2004).
Mechanism of Action
Target of Action
MEN-10376 primarily targets the tachykinin NK-2 receptor . The NK-2 receptor is a type of neurokinin receptor that binds to the neuropeptide substance known as neurokinin A . These receptors play a crucial role in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission .
Mode of Action
As a selective tachykinin NK-2 receptor antagonist , MEN-10376 binds to the NK-2 receptors, thereby inhibiting their interaction with neurokinin A . This results in a decrease in the physiological processes mediated by these receptors .
Result of Action
MEN-10376 has been shown to inhibit contractions induced by neurokinin A in endothelium-deprived isolated rabbit pulmonary artery . This suggests that it may have potential therapeutic applications in conditions characterized by abnormal smooth muscle contractions .
Safety and Hazards
properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72)/t40-,44-,45-,46+,47+,48+,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHOFZNACVKNHK-SXVLBCBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N12O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135306-85-3 | |
Record name | MEN 10376 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.